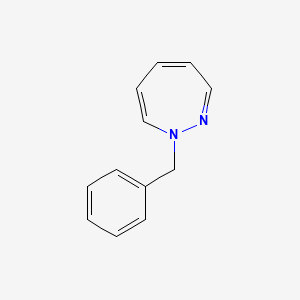
1-Benzyl-1H-1,2-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-1,2-diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is part of the diazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2-diazepine can be synthesized through various methods. One common approach involves the Bischler–Napieralski reaction, where the key step is the intramolecular cyclization of hydrazides . Another method includes the base-promoted annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates .
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions (MCRs) due to their efficiency and high yield. For instance, the use of zinc oxide nanoparticles as a catalyst in a one-pot synthesis involving aromatic diamines, Meldrum’s acid, and isocyanides has been reported .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-1,2-diazepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Commonly employs reducing agents to remove oxygen functionalities or add hydrogen atoms.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds and strong bases or acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzyl-1H-1,2-diazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant, antibacterial, and antiproliferative properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-1,2-diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as a positive allosteric modulator of the GABA (A) receptor, enhancing the inhibitory effects of GABA . This interaction can lead to various physiological effects, including sedation, anxiolysis, and muscle relaxation.
Comparison with Similar Compounds
1-Benzyl-1H-1,2-diazepine can be compared with other similar compounds, such as:
1,2-Diazepine: A seven-membered ring with two nitrogen atoms but without the benzyl group.
1-Benzyl-1H-1,2,3-triazole: Another heterocyclic compound with a benzyl group but different nitrogen positioning.
Dibenzo[b,f][1,4]oxazepine: A structurally related compound with different pharmacological activities.
Uniqueness: this compound is unique due to its specific nitrogen positioning and the presence of a benzyl group, which can significantly influence its chemical properties and biological activities.
Properties
CAS No. |
62219-49-2 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-benzyldiazepine |
InChI |
InChI=1S/C12H12N2/c1-3-7-12(8-4-1)11-14-10-6-2-5-9-13-14/h1-10H,11H2 |
InChI Key |
BZWHFMJUJNJVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















